[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride
Description
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is a brominated pyrazole derivative with a methylamine functional group. Its molecular formula is C₇H₁₂BrClN₃, and its molecular weight is approximately 288.62 g/mol (based on analogous entries in ). The compound features a 4-bromo-substituted pyrazole core, where the 5-position is substituted with a methylamine group via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .
Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties.
Properties
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKGZLEQSICTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
The synthesis begins with the preparation of (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol, a critical intermediate. As demonstrated in, this compound is synthesized via bromination of 1-methyl-1H-pyrazol-5-ylmethanol using phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C. The reaction achieves a 78% yield, with the hydroxyl group remaining intact due to the mild conditions.
Key Reaction Conditions :
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Reagents : PBr₃, CH₂Cl₂
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Temperature : 0°C → 25°C (gradual warming)
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Yield : 78%
Conversion to [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine
The hydroxyl group in (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol is replaced via a two-step process:
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Methanesulfonylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine in THF forms the mesylate intermediate.
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Nucleophilic Substitution : Reaction with methylamine in ethanol at 60°C for 12 hours displaces the mesylate group, yielding the free amine.
Optimization Insights :
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Excess methylamine (2.5 equiv.) improves yield by minimizing dimerization.
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Anhydrous conditions prevent hydrolysis of the mesylate.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in diethyl ether, precipitating the hydrochloride salt with >95% purity.
Direct Amination of Pyrazolecarboxylates
Ethyl 5-Bromo-1-methyl-1H-pyrazole-4-carboxylate as a Precursor
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, synthesized via bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using tert-butyl nitrite and CuBr₂, serves as a versatile intermediate.
Bromination Protocol :
Reductive Amination Pathway
The ester group is reduced to a hydroxymethyl intermediate using LiAlH₄, followed by oxidation to the aldehyde using MnO₂. Reductive amination with methylamine and NaBH₃CN yields the target amine.
Critical Parameters :
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LiAlH₄ Reduction : 0°C, THF, 2 hours (82% yield).
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NaBH₃CN : Stabilizes the imine intermediate, achieving 70% overall yield.
Gabriel Synthesis Approach
Potassium Phthalimide-Mediated Amination
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl bromide (synthesized from the methanol intermediate using HBr/AcOH) reacts with potassium phthalimide in DMF at 80°C. Subsequent hydrazinolysis with hydrazine hydrate releases the primary amine, which is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).
Advantages :
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Avoids handling gaseous methylamine.
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Overall Yield : 65% over three steps.
Comparison of Methods
| Method | Key Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination-Substitution | Bromination → Mesylation → Amination | 58% | High | Moderate |
| Reductive Amination | Ester reduction → Reductive amination | 70% | Moderate | High |
| Gabriel Synthesis | Phthalimide amination → Methylation | 65% | Low | Low |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Bromination at the pyrazole 4-position is favored due to the directing effect of the methyl group at N1. However, trace 5-bromo isomers (<5%) may form, necessitating purification via column chromatography (hexane/EtOAc 3:1).
Chemical Reactions Analysis
Types of Reactions: [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Oxidation: : Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: : Formation of bromo-substituted pyrazoles with reduced functional groups.
Substitution: : Introduction of various functional groups at the bromo position, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride is in the development of pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's bromine atom may enhance its binding affinity to biological targets, which is crucial for efficacy in therapeutic applications.
Agricultural Science
In agricultural research, this compound has potential as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes in target organisms.
Case Study: Insecticidal Properties
A study evaluating the insecticidal activity of pyrazole derivatives demonstrated that compounds with similar structures effectively reduced pest populations in controlled environments. The mechanism often involves interference with neurotransmitter systems in insects, leading to paralysis and death.
Material Science
This compound can also be utilized in the synthesis of novel materials. Its reactive functional groups allow it to serve as a building block in creating polymers or other functional materials.
Case Study: Polymer Synthesis
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. For example, studies on copolymerization reactions involving this compound revealed improved performance characteristics in comparison to traditional materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits tumor growth through targeted pathways |
| Agricultural Science | Pesticide formulation | Effective against specific pests via neurotoxicity |
| Material Science | Polymer synthesis | Enhances mechanical properties and thermal stability |
Mechanism of Action
The mechanism by which [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Weights
Substituent Effects on Reactivity and Bioactivity
- Bromine Position : The target compound’s bromine at the pyrazole 4-position contrasts with 5-(4-bromophenyl) derivatives (e.g., Compound 10 in ). Bromine on the aromatic ring (phenyl) enhances lipophilicity, whereas bromine on the heterocycle (pyrazole) may direct electrophilic substitution reactions to specific positions .
- Amine Functionalization: The methylamine group in the target compound increases basicity compared to carboximidamide-containing analogues ().
- Halogenation Impact : The di-brominated pyrazolone in exhibits higher molecular weight (381.47 g/mol) and greater steric hindrance, likely reducing solubility but enhancing halogen-bonding capabilities in crystal packing or protein interactions .
Biological Activity
[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride (CAS Number: 1184989-52-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on current research findings.
Molecular Structure and Characteristics
- Molecular Formula : C6H10BrN3·HCl
- Molecular Weight : 240.53 g/mol
- Purity : Typically ≥95% in commercial preparations .
Structural Representation
The compound features a pyrazole ring, which is known for its diverse biological activities. The bromine atom at the 4-position enhances lipophilicity and may influence receptor interactions.
Research indicates that compounds containing pyrazole moieties can interact with various biological targets, including receptors and enzymes involved in neurological processes. For instance, related pyrazole derivatives have shown activity as allosteric modulators of the muscarinic acetylcholine receptor (mAChR), which is crucial for cognitive function and memory .
In Vitro Studies
- Receptor Binding Affinity : this compound has been evaluated for its binding affinity to mAChR subtypes. Initial findings suggest moderate affinity, indicating potential for neurocognitive disorder treatment.
- Functional Assays : In functional assays assessing G protein activation and β-arrestin recruitment, compounds similar to [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine exhibited distinct allosteric modulation profiles, suggesting a complex interaction with the mAChR pathway .
Neurocognitive Disorders
In a recent study focusing on neurocognitive disorders, pyrazole derivatives were screened for their ability to enhance acetylcholine-mediated signaling through M4 mAChR. The results indicated that certain derivatives could significantly improve receptor activation in cellular models, highlighting their therapeutic potential .
Antidepressant Activity
Another investigation into the antidepressant-like effects of pyrazole derivatives found that they could modulate serotonin pathways. This suggests that this compound might also exhibit mood-enhancing properties through similar mechanisms.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1184989-52-3 | 240.53 g/mol | Neurocognitive modulation, potential antidepressant |
| 2-Methyl-5-(1H-pyrazol-4-yl)pyridines | 39023902 | Varies | Allosteric modulation of mAChR |
| 4-Bromo-1-methylpyrazole | 1355224-64-4 | 232.12 g/mol | Antimicrobial properties |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future studies:
- In Vivo Studies : Further exploration of its pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance potency and selectivity for specific biological targets.
- Clinical Trials : Initiating clinical trials to evaluate the compound's effectiveness in treating neurocognitive disorders or as an antidepressant.
Q & A
Q. What are the established synthetic routes for [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride, and what are their critical optimization parameters?
- Methodological Answer : Synthesis typically involves alkylation of 4-bromo-1-methyl-1H-pyrazole precursors with methylamine derivatives. Key steps include:
- Coupling Reactions : Use of reagents like methylamine hydrochloride in anhydrous THF under nitrogen, with NaH as a base at 0–5°C to minimize side reactions .
- Purification : Recrystallization from ethanol/water (3:1 v/v) or silica gel column chromatography (dichloromethane:methanol 9:1) to achieve >95% purity .
- Critical Parameters :
- Temperature control to prevent decomposition of the bromopyrazole core.
- Stoichiometric excess (1.2–1.5 eq) of methylamine hydrochloride for complete substitution.
- pH adjustment during workup to avoid hydrolysis of the methylamine group .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH3), δ 3.72 (s, 2H, CH2NH), δ 7.85 (s, 1H, pyrazole-H) .
- X-ray Crystallography : SHELXL refinement (R1 < 0.05) confirms absolute configuration and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
- Elemental Analysis : Acceptable tolerances: C (±0.3%), H (±0.2%), N (±0.4%), Br (±0.5%) .
- HPLC : Reverse-phase C18 column, 0.1% TFA in H2O/CH3CN gradient, retention time ~8.2 min .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (corrosive hydrochloride salt) .
- Ventilation : Use fume hoods during synthesis due to potential release of methylamine gas .
- Storage : Airtight container with desiccant (hygroscopic), away from strong oxidizers, at 2–8°C .
Advanced Research Questions
Q. How can researchers address crystallographic disorder during X-ray structure refinement of this compound?
- Methodological Answer :
- Software Tools : SHELXL (TWIN commands for twinned crystals) and OLEX2 for visualization .
- Refinement Strategies :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| GooF | 1.03 |
- Disorder Handling : PART instructions to model overlapping methyl groups, with isotropic displacement parameters for mobile atoms .
Q. How can pharmacological data contradictions between receptor-binding assays be resolved?
- Methodological Answer :
- Assay Design :
- Competitive Binding : Use ³H-labeled orthosteric ligands (e.g., ³H-NMS for muscarinic receptors) ± test compound .
- Allosteric Modulation : Schild regression analysis (non-parallel shifts indicate allosterism) .
- Data Interpretation :
- EC50 discrepancies may arise from receptor subtype selectivity (e.g., M1 vs. M3).
- Validate with dissociation kinetic studies (e.g., slowed [³H]NMS dissociation confirms allosteric effects) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- Buffer Selection : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .
- Stability Testing :
| Condition | Degradation (%) |
|---|---|
| 25°C, 24 hrs | <5% |
| 4°C, 7 days | <10% |
- Lyophilization : Freeze-dry in 5% trehalose for long-term storage (−80°C) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Methodological Answer :
- Experimental Variables :
- pH : Solubility increases from 2.1 mg/mL (pH 3) to 8.7 mg/mL (pH 7.4) due to protonation .
- Counterion Effects : Acetate salts show 1.5× higher solubility than hydrochloride in polar solvents .
- Validation : Use standardized USP methods for equilibrium solubility determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
